(5Z)-5-({[4-(diethylamino)phenyl]amino}methylidene)-6-hydroxy-3-(3-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione
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Overview
Description
“5-{(Z)-1-[4-(DIETHYLAMINO)ANILINO]METHYLIDENE}-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE” is a complex organic compound that belongs to the class of pyrimidinetriones. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-{(Z)-1-[4-(DIETHYLAMINO)ANILINO]METHYLIDENE}-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE” typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidinetriones. The key steps may involve:
Condensation Reactions: Combining the aniline derivative with a pyrimidinetrione under acidic or basic conditions.
Methoxylation: Introducing the methoxy group through nucleophilic substitution.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Continuous flow reactors might also be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
“5-{(Z)-1-[4-(DIETHYLAMINO)ANILINO]METHYLIDENE}-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce various amine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. Their interactions with biological macromolecules can provide insights into cellular processes.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features might make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of “5-{(Z)-1-[4-(DIETHYLAMINO)ANILINO]METHYLIDENE}-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrimidinetriones: Compounds with similar core structures but different substituents.
Aniline Derivatives: Compounds with aniline groups that exhibit similar reactivity.
Methoxyphenyl Compounds: Compounds with methoxyphenyl groups that share similar chemical properties.
Uniqueness
What sets “5-{(Z)-1-[4-(DIETHYLAMINO)ANILINO]METHYLIDENE}-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE” apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C22H24N4O4 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
5-[[4-(diethylamino)phenyl]iminomethyl]-6-hydroxy-1-(3-methoxyphenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H24N4O4/c1-4-25(5-2)16-11-9-15(10-12-16)23-14-19-20(27)24-22(29)26(21(19)28)17-7-6-8-18(13-17)30-3/h6-14,28H,4-5H2,1-3H3,(H,24,27,29) |
InChI Key |
OPIHDCLGWLFWHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC(=CC=C3)OC)O |
Origin of Product |
United States |
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